molecular formula C13H13NO3 B3428987 Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 71083-07-3

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3428987
CAS No.: 71083-07-3
M. Wt: 231.25 g/mol
InChI Key: HYUYDOCMASKUMM-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS RN: 77156-75-3, C₁₃H₁₃NO₃, molecular weight: 231.25 g/mol) is a quinoline-3-carboxylate derivative synthesized via Gould-Jacobs cyclization. The compound is prepared by condensing o-toluidine with diethyl ethoxymethylenemalonate (EMME), followed by cyclization in diphenyl ether with catalytic 2-chlorobenzoic acid . It is a white crystalline solid with a melting point of 261–262 °C and serves as a key intermediate for anti-HIV agents, such as carbohydrazide derivatives .

Properties

CAS No.

71083-07-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 8-methyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-8(2)5-4-6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

HYUYDOCMASKUMM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various diseases.

Antiviral Activity

Recent studies have focused on its potential as an anti-HIV agent. Research demonstrated that derivatives of this compound exhibit inhibitory effects on HIV integrase, a key enzyme in the viral replication process. For instance, a series of synthesized compounds based on this scaffold showed effective inhibition at concentrations lower than 150 µM without significant cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives, including this compound, have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Biological Research Applications

The unique properties of this compound make it suitable for various biological research applications.

Mechanism of Action Studies

Studies indicate that this compound can intercalate into DNA, disrupting replication and leading to cell death. It may also inhibit enzymes involved in metabolic pathways within cells, contributing to its antimicrobial and anticancer effects .

Molecular Modeling Studies

Molecular docking studies have been utilized to understand the binding affinities of this compound with target proteins involved in disease processes. These studies help in optimizing the design of more potent derivatives for therapeutic use .

Industrial Applications

Beyond medicinal uses, this compound finds applications in industrial chemistry.

Synthesis of Dyes and Pigments

The compound serves as a building block in the synthesis of dyes and pigments due to its vibrant color properties when incorporated into larger molecular frameworks.

Chemical Intermediates

It is used as an intermediate in the synthesis of other complex organic molecules, facilitating the production of various chemical compounds with diverse applications across industries.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnti-HIV agentsEffective inhibition at low concentrations
Antimicrobial agentsActive against multiple bacterial strains
Biological ResearchMechanism studiesIntercalates DNA; inhibits metabolic enzymes
Molecular modelingOptimizes design for potent derivatives
Industrial ChemistrySynthesis of dyes/pigmentsServes as a building block for vibrant color compounds
Chemical intermediatesFacilitates production of complex organic molecules

Case Study 1: Anti-HIV Activity Evaluation

In a study evaluating a series of quinoline derivatives, this compound was found to exhibit significant anti-HIV activity with minimal cytotoxic effects. The most potent derivative achieved an EC50 value of 75 µM, demonstrating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against various pathogens. Results indicated that it effectively inhibited growth in several strains of bacteria at concentrations that were non-toxic to human cells.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. Additionally, it can interact with cellular proteins, affecting cell signaling and proliferation .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 8-methyl-4-oxo-... 8-methyl 231.25 Anti-HIV potential; mp 261–262 °C
Ethyl 8-fluoro-4-oxo-... 8-fluoro 249.21 Antibacterial activity; triclinic crystal packing with intermolecular H-bonds
Ethyl 7-methoxy-4-oxo-... 7-methoxy 247.24 Antimalarial activity (IC₅₀: 0.8 μM)
Ethyl 6-iodo-8-methyl-4-oxo-... 6-iodo, 8-methyl 357.14 Higher molecular weight; no reported bioactivity
Ethyl 8-chloro-4-oxo-... 8-chloro 251.67 Triclinic crystal system (space group P1); H-bonding network
  • Electron-Withdrawing vs. Donating Groups : The 8-fluoro derivative (electron-withdrawing) shows moderate antibacterial activity, while the 8-methyl compound (electron-donating) is tailored for anti-HIV applications .
  • Substituent Position : Methoxy substitution at position 7 (as in Ethyl 7-methoxy-4-oxo-...) enhances antimalarial potency compared to the 8-methyl analogue .

Physical and Crystallographic Properties

  • Hydrogen Bonding : The 8-chloro compound forms a triclinic crystal lattice with intermolecular N–H···O and C–H···O bonds, whereas the 8-methyl derivative’s packing is less studied but expected to involve similar interactions .

Research Findings and Trends

  • Anti-HIV Optimization : The 8-methyl group enhances metabolic stability compared to halogenated analogues, making it a preferred scaffold for anti-HIV drug development .
  • Antibacterial Limitations: Fluorinated or amino-substituted quinolones (e.g., ) outperform the 8-methyl compound in antibacterial assays, highlighting the need for targeted substituent design .
  • Synthetic Versatility : The 8-methyl compound’s ester group allows facile conversion to hydrazides or carboxylic acids, enabling rapid derivatization for structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C_13H_13NO_3 and a molecular weight of approximately 231.25 g/mol. Its structure includes a quinoline framework with a carbonyl group at the 4-position and an ethyl ester at the 3-position, which contribute to its reactivity and biological properties. The compound typically appears as a white to yellow powder and is soluble in various organic solvents .

Synthesis Methods

Several methods have been developed for synthesizing this compound. Common approaches include:

  • Condensation Reactions : Utilizing aldehydes and ketones in the presence of acid catalysts.
  • Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation.
  • Hydrazine Derivatives : Incorporating hydrazine to form carbohydrazide derivatives, which exhibit anti-HIV activity .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism is thought to involve interference with bacterial DNA gyrase or topoisomerase enzymes .

Antiviral Activity

Research indicates that this compound demonstrates antiviral activity, particularly against HIV. A series of derivatives were synthesized and tested, revealing effective inhibition at concentrations lower than 150 µM without significant cytotoxicity (CC_50 > 500 µM) . The most potent derivative in these studies had an EC_50 of 75 µM against HIV integrase.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, certain derivatives modulate microRNA processing in ovarian cancer cells, indicating a possible mechanism for therapeutic intervention .

Case Study: Anti-HIV Activity

In a study focused on anti-HIV agents, derivatives based on ethyl 8-methyl-4-oxo-1,4-dihydroquinoline were synthesized and evaluated for their efficacy against HIV integrase. The binding modes were similar to known inhibitors, suggesting that structural modifications could enhance potency .

Case Study: Anticancer Activity

Another investigation assessed the effects of quinolone derivatives on ovarian cancer cell lines. The results indicated that certain compounds could significantly reduce cell viability by modulating miRNA pathways involved in cancer progression .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of related compounds:

Compound NameCAS NumberSimilarity IndexNotable Activity
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate52980-28-60.94Antimicrobial
Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate863785-96-00.82Antiviral
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate71083-06-20.81Anticancer
Ethyl 6-amino-2-phenylindole-3-carboxylate945655-38-90.83Neuroprotective

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Gould-Jacobs cyclization using diethyl ethoxymethylenemalonate and substituted anilines. For example, a derivative with a methyl substituent at position 8 may involve refluxing 3-methylaniline with diethyl ethoxymethylenemalonate in diphenyl ether at 250°C, followed by cyclization (similar to methods in ). Yield optimization requires precise temperature control and inert atmospheres. Post-synthetic modifications (e.g., halogenation) often use stannous chloride in concentrated HCl for nitro-to-amine reduction ().

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystals (space group P21_1/c) with Z = 16 and unit cell parameters (e.g., a = 26.32 Å, b = 7.06 Å, c = 25.31 Å, β = 102.24°) are analyzed using SHELX programs ( ). Key metrics include R-factors (<0.05), hydrogen-bonding networks (e.g., N–H···O interactions), and planarity deviations (±0.057 Å in pyridinone rings) ( ).

Q. What spectroscopic techniques are critical for characterizing purity and functional groups?

  • Methodological Answer :

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and ester (C–O) at ~1250 cm⁻¹.
  • NMR : 1^1H NMR shows aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.4–2.6 ppm), and ethoxy signals (δ 1.3–4.4 ppm). 13^{13}C NMR identifies quaternary carbons (C=O at ~165 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 235.214 for the fluoro analog) ( ).

Advanced Research Challenges

Q. How do substituents at position 8 (e.g., methyl vs. fluoro) affect antibacterial activity?

  • Methodological Answer : Substituent effects are evaluated via minimum inhibitory concentration (MIC) assays against S. aureus and E. coli. Methyl groups enhance lipophilicity, improving membrane penetration, while electron-withdrawing groups (e.g., fluoro) stabilize DNA gyrase interactions. Comparative studies require isostructural analogs (e.g., ethyl 8-fluoro vs. 8-methyl derivatives) synthesized under identical conditions ( ).

Q. What strategies resolve contradictions in reduction pathways (e.g., azido to amino vs. acid formation)?

  • Methodological Answer : Divergent pathways arise from reaction conditions. For example:

  • Stannous chloride in HCl yields ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate ().
  • Hydrogenation with Pd/C in methanol produces the carboxylic acid derivative ().
    Resolution involves kinetic vs. thermodynamic control analysis using DFT calculations or in situ IR monitoring.

Q. How do intermolecular interactions influence crystal packing and solubility?

  • Methodological Answer : SCXRD reveals hydrogen-bonding motifs (e.g., O–H···O, N–H···O) that form ribbon-like structures ( ). Solubility is inversely correlated with packing density. For example, methyl substituents reduce polarity, decreasing aqueous solubility but enhancing chloroform/methanol miscibility ( ).

Data Contradiction Analysis

Q. Why do different synthetic routes for ethyl 7,8-diaminoquinoline-3-carboxylate yield conflicting product ratios?

  • Analysis : reports a mixture of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate (2) and the free acid (3) under reflux in ethanol, while isolates the acid exclusively. This discrepancy arises from solvent polarity (ethanol vs. HCl), which stabilizes intermediates differently. Controlled pH (acidic vs. neutral) and temperature gradients must be standardized.

Methodological Tables

Synthetic Optimization ()
Reaction
Azido reduction
Azido reduction
Crystallographic Data ( )
Parameter
Space group
Hydrogen bonds
R-factor

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